molecular formula C9H11ClN2O B1599782 4-(5-Chloropyridin-3-yl)morpholine CAS No. 330682-25-2

4-(5-Chloropyridin-3-yl)morpholine

Cat. No.: B1599782
CAS No.: 330682-25-2
M. Wt: 198.65 g/mol
InChI Key: OHLYHZIENPFJDW-UHFFFAOYSA-N
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Description

4-(5-Chloropyridin-3-yl)morpholine is a heterocyclic compound featuring a morpholine ring directly attached to the 3-position of a 5-chloropyridine moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its chloropyridine group enhances electrophilicity, while the morpholine ring contributes to solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

4-(5-chloropyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLYHZIENPFJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463694
Record name 4-(5-chloropyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330682-25-2
Record name 4-(5-chloropyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloropyridin-3-yl)morpholine typically involves the reaction of 5-chloropyridin-3-ylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Chloropyridin-3-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted morpholines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-(5-Chloropyridin-3-yl)morpholine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural properties make it a valuable tool for probing biological pathways and understanding molecular interactions.

Medicine: Medically, this compound has shown potential as a therapeutic agent. It is being investigated for its efficacy in treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(5-Chloropyridin-3-yl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds are structurally related to 4-(5-Chloropyridin-3-yl)morpholine, differing in substitution patterns, linker groups, or heterocyclic cores:

Compound Name Structure Key Differences Molecular Weight Key Applications/Notes References
4-((6-Chloropyridin-3-yl)methyl)morpholine 6-Chloro on pyridine; methylene linker 212.68 g/mol Building block for amines/heterocycles
4-(5-Bromo-3-chloropyridin-2-yl)morpholine 5-Bromo, 3-chloro on pyridine; 2-position link 277.55 g/mol High purity (95%); bromine enhances reactivity
4-(4,6-Dichloropyrimidin-2-yl)morpholine Pyrimidine core; 4,6-dichloro substituents 234.09 g/mol Agrochemicals, pharmaceuticals
N-(4-(5-Chloropyridin-3-yl)phenyl) derivatives Phenyl spacer; CTPS1 inhibitor activity Variable Antiproliferative agents (patented)

Key Observations :

  • Substituent Position : The 5-chloro group on pyridine (target compound) vs. 6-chloro () alters electronic distribution, affecting reactivity and binding interactions.
  • Linker Groups : Direct morpholine-pyridine bonding (target) vs. methylene linkers () impacts steric bulk and conformational flexibility.
  • Heterocyclic Core: Pyridine (target) vs.

Physicochemical and Spectroscopic Properties

While explicit data for the target compound are absent, insights can be drawn from analogs:

  • Solubility : Morpholine derivatives generally exhibit moderate water solubility due to the oxygen atom’s lone pairs (e.g., compounds used in agrochemical formulations).
  • 1H NMR Trends :
    • Pyridine protons in 5-chloro derivatives (, compounds 51–61) show deshielded aromatic signals (δ 8.5–9.0 ppm).
    • Morpholine protons typically resonate at δ 3.5–4.0 ppm (e.g., ).

Biological Activity

4-(5-Chloropyridin-3-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN, with a molecular weight of approximately 169.62 g/mol. The compound features a chloropyridine moiety attached to a morpholine ring, which is significant for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to chloropyridine derivatives. For instance, 5-chloropyridinyl esters have shown inhibitory effects against SARS-CoV-2 protease, with IC50 values as low as 250 nM and EC50 values around 2.8 µM in VeroE6 cells . While specific data on this compound's antiviral activity is limited, its structural similarity to active chloropyridine derivatives suggests potential efficacy against viral targets.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. A study indicated that chloropyridine derivatives could interact with various enzymes, suggesting that similar mechanisms could be applicable to this compound. The inhibition of cyclooxygenase enzymes has been noted in related compounds, which could translate to anti-inflammatory properties .

Study on Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis was conducted on chloropyridine derivatives, revealing that modifications at specific positions significantly affect biological activity. For instance, the presence of substituents at the C6 position was found to influence enzyme inhibitory activity . This information can guide future research on this compound to optimize its biological efficacy.

Computational Predictions

Computational models have predicted that compounds similar to this compound could interact with a wide array of protein targets, covering over 3262 unique targets across various Pfam families . This broad target profile indicates the potential versatility of the compound in therapeutic applications.

Data Summary

Biological Activity IC50/EC50 Values Target
SARS-CoV-2 ProteaseIC50: 250 nMViral Enzyme
General Enzyme InhibitionVariesVarious Enzymes
Antiviral ActivityEC50: ~2.8 µMViral Infection

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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